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Introduction
Clovene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1][2] First isolated as a

product of the acid-catalyzed rearrangement of caryophyllene, clovene has garnered interest

due to its unique bridged-ring system and its presence in various natural sources.[3] This

technical guide provides a comprehensive overview of the chemical structure of clovene,

including its detailed stereochemistry, and outlines the experimental and computational

methodologies employed in its characterization.

Chemical Structure and Properties
Clovene possesses a complex tricyclic skeleton, formally named (1S,5S,8S)-4,4,8-

trimethyltricyclo[6.3.1.0¹,⁵]dodec-2-ene.[1] The structure features a unique fusion of a six-

membered ring, a seven-membered ring, and a five-membered ring, creating a rigid and

sterically demanding architecture.

Table 1: General Properties of Clovene
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Property Value Source

Molecular Formula C₁₅H₂₄ [1][2]

Molecular Weight 204.35 g/mol [1]

IUPAC Name

(1S,5S,8S)-4,4,8-

trimethyltricyclo[6.3.1.0¹,⁵]dode

c-2-ene

[1]

CAS Number 469-92-1 [1]

At present, specific experimentally determined quantitative data for the bond lengths, bond

angles, and dihedral angles of clovene are not readily available in public databases. Such data

would typically be obtained from single-crystal X-ray diffraction analysis. For researchers

requiring this level of structural detail, it is recommended to either perform single-crystal X-ray

diffraction on a pure sample of clovene or to use computational chemistry methods to predict

these parameters.

Experimental Protocols for Structural Elucidation
The determination of the intricate structure of clovene relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray

crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of

organic molecules like clovene. Both ¹H and ¹³C NMR are essential for a complete structural

assignment.

2.1.1 Sample Preparation and Data Acquisition (General Protocol for Sesquiterpenes)

A general protocol for obtaining NMR spectra of a sesquiterpene like clovene is as follows:

Sample Preparation: A sample of pure clovene (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
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Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a spectral

width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired using a proton-

decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon

atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance

of ¹³C, a larger number of scans is required.

2D NMR Experiments: To establish connectivity and stereochemical relationships, a suite of

2D NMR experiments is crucial. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing

adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons separated by two or three bonds, which is vital for connecting different spin

systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is critical for determining the relative stereochemistry of the

molecule.

2.1.2 Spectral Data and Assignments

While a fully assigned experimental spectrum for clovene is not available in the cited search

results, a typical ¹³C NMR spectrum of a sesquiterpene will show signals in the aliphatic region

(10-60 ppm), olefinic region (100-150 ppm), and potentially signals for quaternary carbons. The

¹H NMR spectrum will display complex multiplets in the aliphatic region and signals for the

olefinic protons. Unambiguous assignment requires careful analysis of the 1D and 2D NMR

data.[4][5][6][7][8][9][10][11][12]
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X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a

molecule, yielding precise bond lengths, bond angles, and the absolute configuration if a

suitable crystal can be obtained.

2.2.1 Crystallization and Data Collection (General Protocol for Small Molecules)

A general procedure for the X-ray crystallographic analysis of a natural product like clovene

involves:

Crystallization: High-purity clovene is dissolved in a suitable solvent or solvent mixture. Slow

evaporation of the solvent, vapor diffusion, or cooling are common techniques to induce the

growth of single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic

X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction

pattern is recorded on a detector. Data is collected over a wide range of angles to ensure a

complete dataset.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is then solved using direct methods or

Patterson methods and refined using least-squares techniques to obtain the final atomic

coordinates, bond lengths, and bond angles.[13][14][15][16][17]

Biosynthetic Origin and Synthesis Workflow
Clovene is a product of the acid-catalyzed rearrangement of β-caryophyllene, a widely

distributed natural sesquiterpene. This rearrangement involves a complex series of

carbocationic intermediates.

Caryophyllene Rearrangement to Clovene
The acid-catalyzed rearrangement of caryophyllene to clovene is a classic example of a

transannular cyclization. The mechanism involves the protonation of the exocyclic double bond

of caryophyllene, leading to a cascade of cyclizations and rearrangements to form the stable
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tricyclic clovene skeleton. A detailed, step-by-step visualization of this intricate mechanism

requires further investigation beyond the scope of the provided search results.

Total Synthesis of Clovene
The total synthesis of clovene has been achieved by several research groups, providing a

testament to the ingenuity of synthetic organic chemistry. The following diagram illustrates a

generalized workflow for a total synthesis of clovene, highlighting the key strategic steps.

Simple Starting Materials Construction of
Bicyclic Intermediate

Multi-step sequence Introduction of
Quaternary Centers

Ring-Closing Metathesis or
Intramolecular Aldol Condensation

Formation of the
Tricyclic Core

Functional Group
Interconversions Clovene

Click to download full resolution via product page

Caption: Generalized workflow for the total synthesis of clovene.

A notable synthetic approach involves the construction of a bicyclic precursor, followed by the

strategic formation of the third ring to complete the tricyclic core of clovene. Functional group

manipulations are then carried out to arrive at the final target molecule.[18]

Conclusion
The chemical structure of clovene is a fascinating example of a complex, bridged tricyclic

sesquiterpene. Its structural elucidation relies on a combination of advanced spectroscopic

techniques, with NMR spectroscopy providing crucial information on connectivity and

stereochemistry, and X-ray crystallography offering the ultimate confirmation of its three-

dimensional architecture. While detailed experimental structural parameters are not yet widely

available, the established synthetic routes and the understanding of its biosynthetic origin from

caryophyllene provide a solid foundation for further research into the chemistry and potential

applications of this intriguing natural product.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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